

Commercial Availability of (S)-Butyl 2-aminopropanoate for Research: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-Butyl 2-aminopropanoate

Cat. No.: B1283157

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of **(S)-Butyl 2-aminopropanoate**, a key chiral building block in pharmaceutical research and development. This document outlines its procurement, quality control, and application in the synthesis of therapeutic agents, with a focus on Angiotensin-Converting Enzyme (ACE) inhibitors.

Commercial Availability and Supplier Specifications

(S)-Butyl 2-aminopropanoate, also known as (S)-alanine butyl ester, is readily available from a variety of chemical suppliers catering to the research and pharmaceutical industries. It is typically offered as the free base (CAS No: 2885-02-1) or as the hydrochloride salt (CAS No: 81305-85-3) for improved stability and handling. The compound is strictly intended for research use only and not for diagnostic or therapeutic applications.^[1]

Key suppliers include AK Scientific, BLD Pharm, Fisher Scientific, and Santa Cruz Biotechnology.^{[2][3][4]} Purity levels generally meet or exceed 95-98%, with higher purities available upon request for more sensitive applications.^[4] While specific Certificates of Analysis (CoA) should be requested from the supplier for lot-specific data, representative data for similar amino acid esters indicate that purity is typically assessed by HPLC and NMR spectroscopy.^[5]
^[6]

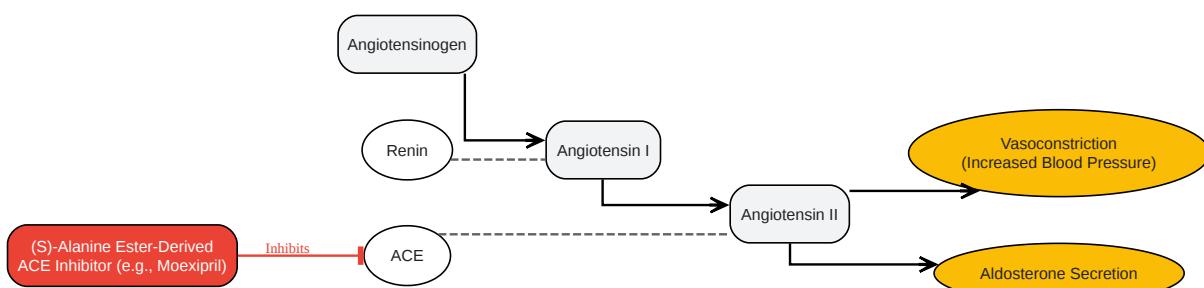
Table 1: Commercial Supplier Data for **(S)-Butyl 2-aminopropanoate** and its Hydrochloride Salt

Supplier	Product Name	CAS Number	Purity	Available Quantities
AK Scientific	Butyl 2-aminopropanoate	174468-17-8	Min. 95%	100mg, 250mg, 500mg, 1g
BLD Pharm	(S)-Butyl 2-aminopropanoate	2885-02-1	>98.0% (Typical)	Inquire
	(S)-Butyl 2-aminopropanoate hydrochloride	81305-85-3	>98.0% (Typical)	Inquire
Fisher Scientific	(S)-Butyl 2-aminopropanoate	2885-02-1	Inquire	1g
Santa Cruz Biotechnology	(S)-Butyl 2-aminopropanoate	2885-02-1	Inquire	Inquire

Physicochemical Properties

Understanding the physicochemical properties of **(S)-Butyl 2-aminopropanoate** is crucial for its handling, storage, and application in synthetic chemistry.

Table 2: Physicochemical Properties of **(S)-Butyl 2-aminopropanoate**


Property	Value	Reference
Molecular Formula	C ₇ H ₁₅ NO ₂	[7]
Molecular Weight	145.20 g/mol	[7]
Appearance	Colorless to light-yellow liquid (predicted)	
Storage Temperature	2-8°C, under inert atmosphere	[2]

Note: Experimental data for properties such as boiling point, density, and solubility are not readily available in the searched literature. These would typically be detailed on a supplier's Certificate of Analysis or Safety Data Sheet (SDS).

Application in Drug Synthesis: ACE Inhibitors

Amino acid esters, including **(S)-Butyl 2-aminopropanoate** and its analogs, are critical intermediates in the synthesis of a class of cardiovascular drugs known as ACE inhibitors.[8][9][10] These drugs are essential in the management of hypertension and heart failure. A prominent example is the synthesis of Moexipril, where the tert-butyl ester of L-alanine is a key precursor.[11] The alanine ester moiety is incorporated into the final drug structure, highlighting the importance of its stereochemical purity for pharmacological activity.

The following diagram illustrates the role of ACE in the Renin-Angiotensin System (RAS) pathway, which is the target of ACE inhibitors.

[Click to download full resolution via product page](#)

Figure 1: Role of ACE in the Renin-Angiotensin System and the mechanism of action of ACE inhibitors.

Experimental Protocols

The following sections provide representative experimental protocols for the synthesis and quality control of **(S)-Butyl 2-aminopropanoate** and its analogs.

Synthesis of Amino Acid Esters

A general and widely used method for the synthesis of amino acid esters is the Fischer esterification. The following is an adapted protocol for the synthesis of an L-alanine ester.

Protocol 1: Synthesis of L-Alanine Butyl Ester (Representative)

- Materials: L-Alanine, n-Butanol, Thionyl Chloride (SOCl_2), Diethyl ether.
- Procedure:
 - In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-alanine in an excess of n-butanol.
 - Cool the mixture in an ice bath and slowly add thionyl chloride dropwise with stirring. Caution: This reaction is exothermic and releases HCl gas.
 - After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC).
 - Once the reaction is complete, cool the mixture to room temperature and remove the excess butanol under reduced pressure.
 - The crude product can be purified by distillation or by conversion to its hydrochloride salt by dissolving the residue in anhydrous diethyl ether and bubbling dry HCl gas through the solution to precipitate the salt.

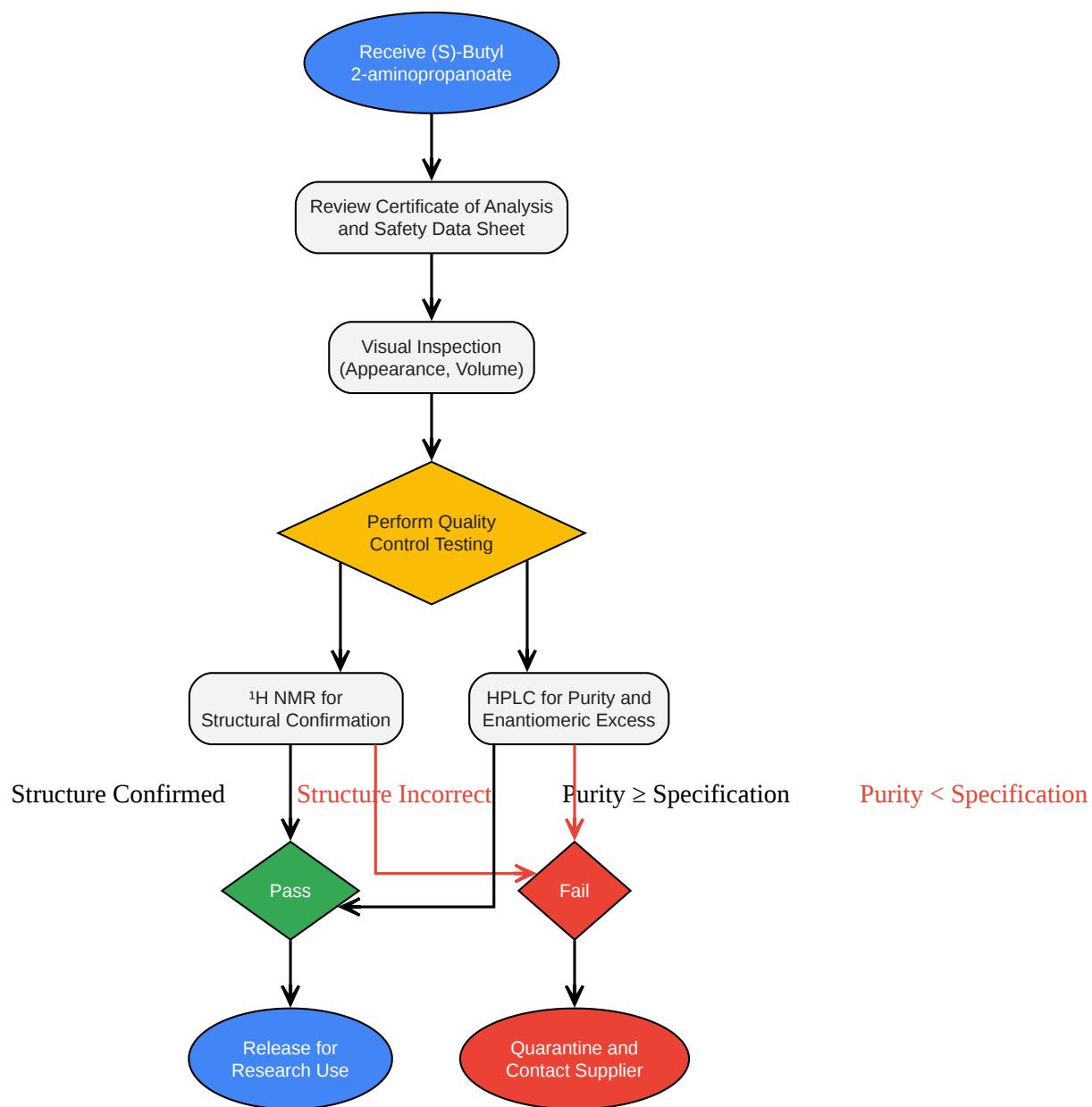
- Collect the precipitated hydrochloride salt by filtration, wash with cold diethyl ether, and dry under vacuum.

Quality Control and Analytical Methods

The purity and identity of **(S)-Butyl 2-aminopropanoate** are critical for its use in research. The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC) for purity and enantiomeric excess determination, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

Protocol 2: HPLC Analysis for Purity and Enantiomeric Excess (General Method)

Due to the lack of a strong chromophore, amino acid esters are often derivatized prior to HPLC analysis to enable UV detection.[12][13]


- Derivatization Reagent: Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).[12]
- Derivatization Procedure:
 - Dissolve a small, accurately weighed sample of **(S)-Butyl 2-aminopropanoate** in a suitable solvent (e.g., acetone).
 - Add a solution of Marfey's reagent and a weak base (e.g., sodium bicarbonate solution).
 - Heat the mixture gently (e.g., 40°C) for a specified time to ensure complete reaction.
 - Quench the reaction by adding a weak acid (e.g., HCl).
 - Dilute the resulting solution with the mobile phase for HPLC injection.
- HPLC Conditions:
 - Column: A standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[12]
 - Mobile Phase: A gradient of aqueous buffer (e.g., 0.1% Trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).[12]

- Flow Rate: 1.0 mL/min.
- Detection: UV at 340 nm.[\[12\]](#)
- Analysis: The derivatization with a chiral reagent like FDAA will produce diastereomers that can be separated on an achiral column. The ratio of the peak areas will determine the enantiomeric purity.

Protocol 3: ^1H NMR Spectroscopy for Structural Confirmation

- Sample Preparation: Dissolve approximately 5-10 mg of the **(S)-Butyl 2-aminopropanoate** sample in about 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in an NMR tube.
- ^1H NMR Predicted Chemical Shifts (CDCl_3):
 - ~4.1 ppm (quartet): The alpha-proton (CH) of the alanine moiety, split by the adjacent methyl group.
 - ~4.0 ppm (triplet): The two protons of the $-\text{OCH}_2-$ group of the butyl ester, split by the adjacent CH_2 group.
 - ~1.6 ppm (multiplet): The two protons of the $-\text{OCH}_2\text{CH}_2-$ group of the butyl ester.
 - ~1.4 ppm (multiplet): The two protons of the $-\text{CH}_2\text{CH}_2\text{CH}_3$ group of the butyl ester.
 - ~1.3 ppm (doublet): The three protons of the methyl group (CH_3) of the alanine moiety, split by the alpha-proton.
 - ~0.9 ppm (triplet): The three protons of the terminal methyl group (CH_3) of the butyl ester, split by the adjacent CH_2 group.
 - A broad singlet for the amine (NH_2) protons.

The following diagram illustrates a typical quality control workflow for **(S)-Butyl 2-aminopropanoate** upon receipt from a supplier.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 2885-02-1|(S)-Butyl 2-aminopropanoate|BLD Pharm [bldpharm.com]
- 3. eMolecules (S)-Butyl 2-aminopropanoate | 2885-02-1 | MFCD12796122 | 1g, | Fisher Scientific [fishersci.com]
- 4. 174468-17-8 Butyl 2-aminopropanoate AKSci 9262CU [aksci.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Butyl 2-aminopropanoate | C7H15NO2 | CID 13783302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. Synthesis of a highly active angiotensin converting enzyme inhibitor: 2-[N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanyl]-(1S,3S,5S)-2- azabicyclo[3.3.0]octane-3-carboxylic acid (Hoe 498). | Semantic Scholar [semanticscholar.org]
- 10. scispace.com [scispace.com]
- 11. Moexipril - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Commercial Availability of (S)-Butyl 2-aminopropanoate for Research: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1283157#commercial-availability-of-s-butyl-2-aminopropanoate-for-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com